molecular formula C14H20O B1609424 3-Benzyl-4-heptanone CAS No. 7492-37-7

3-Benzyl-4-heptanone

Cat. No. B1609424
CAS RN: 7492-37-7
M. Wt: 204.31 g/mol
InChI Key: CGTCWTIGDNJZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-4-heptanone is a chemical compound that belongs to the class of ketones. It is also known as 3-benzylheptan-4-one or benzyl heptanone. This compound has been extensively studied in recent years due to its unique properties and potential applications in various fields, including scientific research.

Scientific Research Applications

Excess Molar Enthalpies in Binary Mixtures

  • Context : Research on the excess molar enthalpies of binary mixtures, including mixtures with heptanone isomers, reveals insights into the intermolecular interactions, especially hydrogen bonding, in such mixtures.
  • Findings : Positive excess molar enthalpies observed in the mixtures indicate specific molecular interactions, providing essential data for understanding compound behaviors in different states and temperatures.
  • Sources : (Zhao et al., 2001).

Solid-Liquid Equilibria in Binary Systems

  • Context : The study of solid-liquid equilibria for binary systems including heptanone variants with other compounds such as benzene and ethanol.
  • Findings : Determining the liquidus lines of these equilibria is crucial for understanding phase transitions and thermodynamic properties of these compounds.
  • Sources : (Fiege et al., 1996).

Ligand Effects in Remote CH Bond Activation

  • Context : Exploring the ligand effects on remote CH bond activation in the gas phase, using 4-heptanone as a model compound.
  • Findings : This research aids in understanding the chemical reactivity and bonding behavior of heptanone in the presence of different ligands.
  • Sources : (Schröder & Schwarz, 1995).

Synthesis and Characterization of Mixed Oxides

  • Context : Investigating the synthesis and characterization of mixed oxides derived from layered double hydroxides (LDHs), involving heptanone derivatives.
  • Findings : The study provides insights into the catalytic properties and acid-base behavior of these oxides, which is essential for their application in various chemical reactions.
  • Sources : (Kuljiraseth et al., 2019).

Photocycloaddition in Organic Synthesis

  • Context : Research on intramolecular crossed [2+2] photocycloaddition using dienones, including derivatives of heptanone, to form cyclobutanes.
  • Findings : This study sheds light on advanced organic synthesis techniques, contributing to the development of new pharmaceuticals and complex organic molecules.
  • Sources : (Zhao et al., 2017).

properties

IUPAC Name

3-benzylheptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-3-8-14(15)13(4-2)11-12-9-6-5-7-10-12/h5-7,9-10,13H,3-4,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTCWTIGDNJZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(CC)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864073
Record name 4-Heptanone, 3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid with a fruity, berry, woody, raisin odour
Record name 3-Benzyl-4-heptanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/750/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

158.00 to 160.00 °C. @ 10.00 mm Hg
Record name 3-Benzyl-4-heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041482
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 3-Benzyl-4-heptanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/750/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.931-0.937
Record name 3-Benzyl-4-heptanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/750/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Benzyl-4-heptanone

CAS RN

7492-37-7
Record name 3-(Phenylmethyl)-4-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7492-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyl-4-heptanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Heptanone, 3-(phenylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Heptanone, 3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(phenylmethyl)heptan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-BENZYL-4-HEPTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64UYT55005
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Benzyl-4-heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041482
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-4-heptanone
Reactant of Route 2
Reactant of Route 2
3-Benzyl-4-heptanone
Reactant of Route 3
Reactant of Route 3
3-Benzyl-4-heptanone
Reactant of Route 4
Reactant of Route 4
3-Benzyl-4-heptanone
Reactant of Route 5
Reactant of Route 5
3-Benzyl-4-heptanone
Reactant of Route 6
Reactant of Route 6
3-Benzyl-4-heptanone

Citations

For This Compound
12
Citations
ME Kuehne, T Garbacik - The Journal of Organic Chemistry, 1970 - ACS Publications
Competitions of enamines with varied amine and olefinic moieties in the reactions with methylacrylate, acrylo-nitrile, benzyl bromide, methyl iodide, and ethyl iodide gave relative …
Number of citations: 46 pubs.acs.org
J Gry, AG Renwiclfl, IG Sipes - food additives and contaminants, 2002 - apps.who.int
The Committee evaluated a group of 38 flavouring agents that included amethylbenzyl alcohol (No. 799), acetophenone (No. 806), and 36 structurally related aromatic secondary …
Number of citations: 3 apps.who.int
G Reineccius - Source Book of Flavors, 1994 - Springer
The following data for organic chemicals is presented in tabular alphabetical format (Table 10-1) to provide a ready source of information of direct and immediate concern to the flavorist …
Number of citations: 0 link.springer.com
IC Munro, B Danielewska-Nikiel - Food and chemical toxicology, 2006 - Elsevier
This study was conducted to determine the margins of safety between no-observed-effect levels (NOELs) and estimates of daily intake for 809 flavouring substances evaluated by the …
Number of citations: 29 www.sciencedirect.com
TB Adams, MM McGowen, MC Williams… - Food and chemical …, 2007 - Elsevier
This publication is the 11th in a series of safety evaluations performed by the Expert Panel of the Flavor and Extract Manufacturers Association (FEMA). In 1993, the Panel initiated a …
Number of citations: 40 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2009 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advice to the Commission on the implications for …
Number of citations: 0 efsa.onlinelibrary.wiley.com
F Aguilar, HN Autrup, S Barlow, L Castle, R Crebelli… - 2008 - search.proquest.com
Flavouring Group Evaluation 16, Revision 1 (FGE.16Rev1)[1]: Aromatic ketones from chemical group 21‐ Opinion of the S Page 1 The EFSA Journal (2008) 810, 1-45 © …
Number of citations: 0 search.proquest.com
N Chaichana, N Muneerungsee, Y Sukpondma… - LWT, 2023 - Elsevier
Escherichia coli is a major concern in the food industry because of its ability to produce biofilm causing food contamination. Autoinducer 2 (AI-2) in E. coli is used to regulate quorum …
Number of citations: 0 www.sciencedirect.com
A Subpart, D Subpart, C Adjuvants - tbt.sist.org.cn
Food and Drug Administration, HHS Pt. 172 409 (c)(2) of the Act), a regulation prescribing the conditions under which the food additive may be safely used (including, but not limited to, …
Number of citations: 0 tbt.sist.org.cn
GA Burdock, RA Ford - J. Am. Coll. Toxicol. Part B, 1990
Number of citations: 4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.